2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a 1,2,4-triazole core substituted at the 3rd position with a sulfanyl-acetamide moiety. Key structural attributes include:
- 4-methoxyphenyl group at position 5, contributing electron-donating properties and steric bulk.
- N-(4-fluorophenyl)acetamide, introducing an electron-withdrawing fluorine atom para to the amide linkage.
This structure is designed to optimize interactions with biological targets, particularly in anti-inflammatory and antimicrobial applications, as inferred from structurally related compounds .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKJWOBMRJANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.33 g/mol. The structure features a triazole ring, an acetamide moiety, and a sulfanyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
| Appearance | Powder |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi .
- Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. For instance, compounds with structural similarities to our target have demonstrated significant cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors critical for cellular functions. This inhibition can disrupt various disease pathways .
Case Studies and Research Findings
-
Antifungal Activity :
A study highlighted that certain triazole derivatives exhibited potent antifungal activity against strains such as Candida and Aspergillus. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antifungal agents . -
Antibacterial Effects :
Research has documented that triazole compounds can display remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed MIC values ranging from 0.125 to 8 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli . -
Cytotoxicity Against Cancer Cells :
A specific study focused on the cytotoxic effects of triazole derivatives on multicellular spheroids derived from cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .
The biological activity of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide may involve:
- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors for enzymes involved in nucleic acid synthesis or metabolic pathways essential for microbial growth.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can interfere with the integrity of microbial cell membranes, leading to cell death.
Scientific Research Applications
Anticancer Properties
Triazole derivatives, including this compound, have shown significant anticancer activity. Studies indicate that they can inhibit various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation: Many triazoles disrupt cell cycle progression.
- Induction of Apoptosis: They promote programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Some derivatives inhibit metabolic enzymes critical for tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines resistant to conventional therapies.
Antiviral Activity
Triazole derivatives have demonstrated potential as antiviral agents. Research highlights their effectiveness against HIV and other viral pathogens by targeting specific viral enzymes and preventing replication. For instance, sulfanyltriazoles have shown efficacy against NNRTI-resistant HIV mutants.
Case Study:
Another investigation focused on the antiviral properties of triazole derivatives against HIV. Results indicated that modifications to the triazole core could enhance efficacy against resistant strains.
Antimicrobial Effects
Compounds within this class exhibit antimicrobial properties against various pathogens. The sulfanyl group enhances their ability to penetrate microbial membranes and disrupt essential functions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that substitutions on the triazole ring significantly influence biological activity. For example:
- Introducing methoxy groups improves solubility and bioavailability.
- Specific substitutions can enhance anticancer efficacy.
Summary of Applications
| Application Area | Description | Mechanism | Case Studies |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis | Disruption of cell cycle; targeting metabolic pathways | Significant cytotoxicity observed in various resistant cancer cell lines |
| Antiviral | Effectiveness against HIV and other viral pathogens | Targeting viral enzymes to prevent replication | Enhanced efficacy against NNRTI-resistant strains |
| Antimicrobial | Activity against various pathogens | Disruption of microbial membranes | Demonstrated antimicrobial properties in laboratory settings |
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Aryl Group at Position 5
- Target Compound : 4-Methoxyphenyl group.
- Analog 1 (): 4-tert-Butylphenyl and 4-methoxyphenyl.
- Analog 2 () : 4-Chlorophenyl.
- Analog 3 (): Furan-2-yl.
Amino Group at Position 4
- Target Compound: Retains the 4-amino group, critical for hydrogen bonding with residues in enzyme active sites (e.g., reverse transcriptase) .
- Analog 4 (): Methyl and sulfanyl-methyl substituents.
Modifications on the Acetamide Moiety
N-Aryl Substituents
- Target Compound : 4-Fluorophenyl.
- Analog 5 (): 3-Fluorophenyl.
- Analog 6 () : 4-Chloro-2-methylphenyl.
- Analog 7 () : Nitrophenyl and ethoxyphenyl.
Structural Characterization and Computational Insights
- Synthesis : The target compound’s structure can be confirmed via ¹H NMR, as demonstrated for furan-containing analogs (δ 7.2–8.1 ppm for aromatic protons) .
- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining similar triazole derivatives, ensuring accurate bond length and angle measurements .
- Docking Studies : AutoDock predicts strong binding of triazole-acetamides to reverse transcriptase (free energy < -9 kcal/mol), with methoxy and fluorine groups stabilizing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
